molecular formula C19H17ClN4O4S B2838104 (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone CAS No. 886952-29-0

(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone

Cat. No.: B2838104
CAS No.: 886952-29-0
M. Wt: 432.88
InChI Key: WCOSWLWYHQUJMX-UHFFFAOYSA-N
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Description

(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone: is a complex organic compound that features a combination of a thiazole ring, a piperazine ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone . One common synthetic route includes:

  • Thiazole Formation: : The thiazole ring is usually formed through a cyclization reaction involving a suitable thioamide and a halogenated compound.

  • Piperazine Addition: : The piperazine ring is introduced through a nucleophilic substitution reaction with a piperazine derivative.

  • Nitrophenyl Group Introduction: : The nitrophenyl group is added through a Friedel-Crafts acylation reaction using 4-nitrobenzoyl chloride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized under specific conditions.

  • Reduction: : The nitro group can be reduced to an amine group.

  • Substitution: : The chlorine atom on the thiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include iron powder (Fe) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Various nucleophiles can be used for substitution reactions, such as amines or alcohols.

Major Products Formed

  • Oxidation: : Formation of nitroso compounds or nitro derivatives.

  • Reduction: : Formation of aniline derivatives.

  • Substitution: : Formation of various substituted thiazoles.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antimicrobial and anti-inflammatory properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include:

  • Thiazole derivatives: : Known for their diverse biological activities.

  • Piperazine derivatives: : Often used in pharmaceuticals and agrochemicals.

  • Nitrophenyl compounds: : Commonly used in organic synthesis and as intermediates in drug development.

Each of these similar compounds has its own set of properties and applications, but the unique combination in (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone sets it apart in terms of potential utility and effectiveness.

Properties

IUPAC Name

[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O4S/c1-28-15-7-6-14(20)17-16(15)21-19(29-17)23-10-8-22(9-11-23)18(25)12-2-4-13(5-3-12)24(26)27/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOSWLWYHQUJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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